(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanehydrazide
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Overview
Description
(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1’-cyclopentane]-1-ylidenepropanehydrazide is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1’-cyclopentane]-1-ylidenepropanehydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic structure and the introduction of the hydrazide group. Common synthetic routes may involve cyclization reactions, condensation reactions, and the use of protecting groups to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1’-cyclopentane]-1-ylidenepropanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1’-cyclopentane]-1-ylidenepropanehydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of spirocyclic structures on biological systems. It can serve as a model compound for understanding the interactions between spirocy
Properties
CAS No. |
667427-64-7 |
---|---|
Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanehydrazide |
InChI |
InChI=1S/C16H19N3O2/c17-19-15(21)14(20)9-13-12-6-2-1-5-11(12)10-16(18-13)7-3-4-8-16/h1-2,5-6,9,18H,3-4,7-8,10,17H2,(H,19,21)/b13-9- |
InChI Key |
YZVUTLGVCDWYBC-LCYFTJDESA-N |
Isomeric SMILES |
C1CCC2(C1)CC3=CC=CC=C3/C(=C/C(=O)C(=O)NN)/N2 |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C(=CC(=O)C(=O)NN)N2 |
solubility |
27.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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